An In-depth Technical Guide to N-(4-Fluoro-2-methylbenzyl)-N-methylamine (CAS No. 1249121-13-8)
An In-depth Technical Guide to N-(4-Fluoro-2-methylbenzyl)-N-methylamine (CAS No. 1249121-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry
N-(4-Fluoro-2-methylbenzyl)-N-methylamine, bearing the CAS number 1249121-13-8, is a halogenated secondary amine that represents a class of compounds of significant interest in contemporary drug discovery and organic synthesis. The strategic incorporation of fluorine into benzylamine scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during the drug development process. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(4-Fluoro-2-methylbenzyl)-N-methylamine, offering a valuable resource for researchers in the pharmaceutical and chemical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(4-Fluoro-2-methylbenzyl)-N-methylamine is essential for its application in research and development. While extensive experimental data for this specific compound is not widely published, key properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| CAS Number | 1249121-13-8 | [1] |
| Molecular Formula | C₉H₁₂FN | [2] |
| Molecular Weight | 153.2 g/mol | [2] |
| Purity Specification | ≥ 95% | [3][4] |
| Canonical SMILES | CC1=C(C=CC(=C1)F)CNC | [2] |
| InChI | 1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |
| Long-Term Storage | Store in a cool, dry place | [3] |
Note: Some properties are calculated or based on supplier specifications and may vary.
Synthetic Methodologies
The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylamine can be approached through several established methods for N-alkylation of amines. The two most prominent and industrially scalable routes are reductive amination and nucleophilic substitution. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.
Reductive Amination of 4-Fluoro-2-methylbenzaldehyde
Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine. In this case, 4-fluoro-2-methylbenzaldehyde is reacted with methylamine in the presence of a reducing agent.
Caption: Reductive Amination Workflow
Experimental Protocol (General):
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Imine Formation: Dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane). Add a solution of methylamine (1.0-1.2 eq) and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS for the disappearance of the aldehyde.
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Reduction: To the solution containing the imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) portion-wise at 0 °C. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
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Work-up and Purification: After the reaction is complete, quench the reaction with water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nucleophilic Alkylation of 4-Fluoro-2-methylbenzyl Halide
This classical method involves the reaction of a 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride) with methylamine. This is a direct N-alkylation approach.
Caption: Nucleophilic Alkylation Workflow
Experimental Protocol (General):
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Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzyl halide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
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Addition of Reagents: Add an excess of methylamine (solution in THF or ethanol, or as a gas) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the hydrohalic acid byproduct.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: Filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water to remove excess methylamine and salts. Dry the organic layer and concentrate. Purify the product by column chromatography or distillation under reduced pressure.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for N-(4-Fluoro-2-methylbenzyl)-N-methylamine are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of pharmacologically active compounds. The presence of a fluorinated benzylamine core suggests its potential as a key intermediate or a scaffold in the development of novel therapeutics.
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CNS Agents: Benzylamine derivatives are known to interact with various central nervous system targets. The N-methylbenzylamine scaffold is found in compounds with antidepressant, anxiolytic, and antipsychotic properties.
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Enzyme Inhibitors: The strategic placement of the fluoro and methyl groups on the phenyl ring can influence the binding affinity and selectivity towards specific enzymes. For instance, fluorinated benzylamines have been investigated as substrates and inactivators of monoamine oxidase (MAO).
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Receptor Ligands: The overall structure is amenable to modifications that could lead to potent and selective ligands for various G-protein coupled receptors (GPCRs).
A study on benzyl(methyl)carbamothio-4-fluorobenzoic thioanhydride, a derivative of N-benzylmethylamine, has shown growth-stimulating activity on wheat seeds, indicating that even simple derivatives can possess significant biological effects.[3]
Analytical Characterization
The unambiguous identification and purity assessment of N-(4-Fluoro-2-methylbenzyl)-N-methylamine require a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the aromatic methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to the fluorine will exhibit characteristic C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the benzylic C-N bond and other fragmentations of the benzyl group. The mass spectrum of the related N-methylbenzylamine shows a prominent molecular ion peak.[7]
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Electrospray Ionization (ESI-MS): This softer ionization technique would be expected to show a strong protonated molecular ion peak [M+H]⁺.
Chromatographic Methods
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Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is suitable for assessing the purity and identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for purity determination and quantification.
Conclusion
N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a valuable building block for organic synthesis and medicinal chemistry. Its synthesis can be reliably achieved through well-established methods like reductive amination and nucleophilic alkylation. The presence of the fluorine atom and the secondary amine functionality makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into its biological activity and the synthesis of its derivatives is warranted to fully explore its potential in drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in the research and development endeavors of scientists in the pharmaceutical and chemical industries.
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